9-Decenoic acid

Catalog No.
S599953
CAS No.
14436-32-9
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Decenoic acid

CAS Number

14436-32-9

Product Name

9-Decenoic acid

IUPAC Name

dec-9-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2H,1,3-9H2,(H,11,12)

InChI Key

KHAVLLBUVKBTBG-UHFFFAOYSA-N

SMILES

C=CCCCCCCCC(=O)O

solubility

insoluble in water; soluble in alcohol

Canonical SMILES

C=CCCCCCCCC(=O)O

The exact mass of the compound 9-Decenoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in alcohol. It belongs to the ontological category of decenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

9-Decenoic acid (CAS 14436-32-9), also known as caproleic acid, is a C10 monounsaturated fatty acid characterized by a terminal double bond. This structure provides a reactive site for chemical modifications such as polymerization, esterification, and addition reactions, making it a valuable precursor in the synthesis of polymers, pharmaceuticals, and fine chemicals. Its specific chain length and terminal unsaturation distinguish it from other fatty acids, influencing its physical properties and reactivity in various applications, including its role as an intermediate for key components of queen bee pheromones like 9-oxo-2(E)-decenoic acid.

Substituting 9-decenoic acid with near alternatives can lead to significant deviations in synthesis outcomes and material properties. Using its saturated analog, decanoic acid, eliminates the terminal double bond, a critical functional handle for polymerization and targeted chemical modifications. Using a longer-chain ω-unsaturated acid, such as the common C11 substitute undecylenoic acid, alters the carbon backbone length. This one-carbon difference is critical in applications like pheromone synthesis, where molecular structure dictates biological activity, and in polymer science, where it directly impacts the thermal and mechanical properties of resulting polyesters. Positional isomers, such as 2-decenoic acid, exhibit different reactivity and biological effects, including distinct antimicrobial and biofilm-dispersing activities, making them functionally non-equivalent.

Essential C10 Precursor for High-Value Pheromone Synthesis

9-Decenoic acid is a direct and structurally requisite precursor for major components of the queen honeybee (Apis mellifera) mandibular pheromone, including 9-keto-2(E)-decenoic acid (9-ODA) and 9-hydroxy-2(E)-decenoic acid (9-HDA). Attempts to synthesize these precise C10 structures from more common but structurally different fatty acids like oleic acid (C18) require multi-step, lower-yielding processes involving oxidative cleavage and subsequent transformations. Procuring the correct C10 backbone from the start avoids these complex and inefficient routes, making 9-decenoic acid the preferred starting material for achieving high-purity synthesis of these specific bioactive compounds.

Evidence DimensionPrecursor Suitability
Target Compound DataDirect C10 backbone for synthesizing 9-ODA and 9-HDA.
Comparator Or BaselineOleic Acid (C18): Requires oxidative cleavage and chain shortening, a less direct and lower-yielding pathway.
Quantified DifferenceDirect synthesis pathway vs. multi-step conversion.
ConditionsSynthesis of honeybee queen mandibular pheromone components.

For synthesizing specific C10-based pheromones, using 9-decenoic acid simplifies the process and improves efficiency compared to modifying longer-chain, more abundant fatty acids.

Enables High-Conversion ADMET Polymerization for Bio-based Polyesters

The terminal double bond of 9-decenoic acid makes it a highly suitable monomer for Acyclic Diene Metathesis (ADMET) polymerization, a key process for creating bio-based polyesters. In a direct comparison of ADMET suitability, α,ω-dienes derived from 9-decenoic acid achieved high conversion (≥94%) and high purity (>99%) in the initial condensation step. This high reactivity and conversion efficiency are critical for achieving high molecular weight polymers. While the widely used substitute undecylenic acid (C11) is also suitable for ADMET, the one-carbon difference in chain length directly influences the final polymer's properties, making 9-decenoic acid the specific choice for targeting C10-based polyester characteristics.

Evidence DimensionMonomer Conversion in Pre-polymerization Step
Target Compound Data≥94% conversion for α,ω-dienes derived from 9-decenoic acid.
Comparator Or BaselineUndecylenic Acid (C11): Also a viable ADMET monomer, but yields polymers with different (C11-based) repeating units and properties.
Quantified DifferenceDemonstrated high conversion (≥94%) for the C10 monomer, ensuring suitability for high-performance polymerization.
ConditionsCondensation to form α,ω-dienes for subsequent ADMET polymerization.

For researchers developing specific bio-based polyesters, 9-decenoic acid provides a high-purity, high-conversion C10 building block, enabling precise control over the final material's structure and properties.

Distinctive Physical Properties Compared to Saturated and Longer-Chain Analogs

The physical properties of 9-decenoic acid are distinct from its common substitutes, impacting handling and formulation. Its boiling point is approximately 270 °C, and its refractive index is around 1.447 at 20 °C. In comparison, its saturated analog, decanoic acid, has a higher melting point (31.4 °C vs. ~26.5 °C for 9-decenoic acid) and different solubility profiles. The longer-chain substitute, undecylenic acid (C11), has a lower melting point (23 °C) but a higher boiling point (275 °C). These differences in melting point, boiling point, and polarity (due to the double bond) are critical for processability, thermal stability in reactions, and solubility in formulation solvents.

Evidence DimensionMelting Point
Target Compound Data~26.5 °C
Comparator Or BaselineDecanoic Acid (C10, saturated): 31.4 °C. Undecylenic Acid (C11, unsaturated): 23 °C.
Quantified DifferenceIntermediate melting point between its saturated C10 and unsaturated C11 analogs.
ConditionsStandard atmospheric pressure.

Selecting 9-decenoic acid provides a specific thermal and physical property profile that is non-interchangeable with its saturated or C11 analogs, which is crucial for process design and formulation development.

Precursor for Bio-Identical Insect Pheromones

For the synthesis of insect pheromones requiring a precise C10 backbone, such as the queen bee's 9-ODA and 9-HDA, 9-decenoic acid is the optimal starting material. Its structure directly provides the necessary carbon chain, avoiding inefficient and low-yield routes that start from longer-chain fatty acids.

Monomer for C10-Based Bio-Polyesters via ADMET

In materials science, 9-decenoic acid serves as a high-purity, high-conversion monomer for producing specialty bio-based polyesters through ADMET polymerization. Its use allows for the precise incorporation of C10 repeating units, enabling the synthesis of materials with specific thermal and mechanical properties not achievable with C11 (undecylenic acid) or other analogs.

Intermediate for Pharmaceuticals and Fine Chemicals

The compound is a documented intermediate in the synthesis of complex pharmaceutical agents, including epothilones (anticancer agents) and inhibitors of fatty acid amide hydrolase (analgesics). In these multi-step syntheses, the specific chain length and terminal reactive site of 9-decenoic acid are critical for building the target molecular architecture.

Specialty Flavor and Fragrance Formulation

In flavor and fragrance applications, 9-decenoic acid is used to impart specific waxy, creamy, and fatty notes in dairy and butter profiles. Its distinct organoleptic properties are a direct result of its C10 unsaturated structure, differentiating it from the sensory profiles of decanoic acid or other fatty acids.

Physical Description

Liquid
colourless to pale yellow liquid with a very waxy, somewhat fruity and milky odou

XLogP3

3.3

Density

0.893-0.913 (20°)

UNII

U2E27P3TGK

GHS Hazard Statements

Aggregated GHS information provided by 1441 companies from 5 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14436-32-9

Wikipedia

9-decenoic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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